2,6,10-Trimethyltriphenylene
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Overview
Description
2,6,10-Trimethyltriphenylene is a chemical compound with the molecular formula C21H18 . It is a derivative of triphenylene .
Synthesis Analysis
The synthesis of 2,6,10-Trimethyltriphenylene involves several steps . The process starts with the reflux of 4-Methylcyclohexanone with zirconium tetrachloride, followed by the addition of chloroform . The product is then recrystallised from butanol to yield 2,6,10-trimethyl-dodecahydrotriphenylene . This is further refluxed with Pd/C in triglyme under argon . After the addition of chloroform and heating to reflux, the chloroform is evaporated and the product is recrystallised from butanol to yield 2,6,10-trimethyltriphenylene .Molecular Structure Analysis
The molecular structure of 2,6,10-Trimethyltriphenylene consists of three benzene rings fused together with three methyl groups attached at the 2nd, 6th, and 10th carbon atoms . The molecule contains a total of 42 bonds, including 24 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .Scientific Research Applications
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
2,6,10-Trimethyltriphenylene has been used as a building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs) . The compound serves as an efficient precursor of the 2,6,10-triphenylenotriyne synthon, which is a trisaryne equivalent on a benzofused polyaromatic core .
Electron Transport Materials (ETMs)
The compound has been used in the design of electron transport materials (ETMs) . The formation of intermolecular π-π stacking can enhance electron mobilities as a result of more ordered molecular stacking . Two ETMs, namely, 2,4-diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine (TPTRZ) and 2,4-diphenyl-6-[4′-(2-triphenylenyl)[1,1′-biphenyl]-3-yl]-1,3,5-triazine (TPPTRZ), were designed using 2,6,10-Trimethyltriphenylene .
Mechanism of Action
Target of Action
The primary targets of 2,6,10-Trimethyltriphenylene are currently unknown. This compound is a polycyclic aromatic hydrocarbon
Mode of Action
Polycyclic aromatic hydrocarbons can interact with cellular components in various ways, potentially leading to changes in cellular function . .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2,6,10-Trimethyltriphenylene is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . .
properties
IUPAC Name |
2,6,10-trimethyltriphenylene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-13-4-7-16-19(10-13)17-8-5-14(2)12-21(17)18-9-6-15(3)11-20(16)18/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSQKOIRNLWPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,10-Trimethyltriphenylene |
Q & A
Q1: What is significant about the synthesis of 2,6,10-Trimethyltriphenylene described in these papers?
A1: The synthesis of 2,6,10-Trimethyltriphenylene is notable for its relative simplicity and efficiency. [, , ] One method uses readily available starting materials like 4-methylcyclohexanone and employs copper(II) chloride as a catalyst to produce the trimer, 2,6,10-Trimethyltriphenylene. [, ] This approach offers a streamlined route compared to more complex synthetic pathways.
Q2: What are the potential applications of 2,6,10-Trimethyltriphenylene derivatives?
A2: 2,6,10-Trimethyltriphenylene can be further functionalized to create derivatives with interesting properties. For example, introducing alkoxycarbonyl groups at specific positions leads to molecules that exhibit liquid crystalline behavior at room temperature. [, ] These liquid crystalline materials are of interest for organic optoelectronic devices due to their potential for self-assembly into structures with good charge mobility and high viscosity. []
Q3: What is the significance of the selective monoformylation of 2,6,10-Trimethyltriphenylene?
A3: The ability to selectively add a formyl group to 2,6,10-Trimethyltriphenylene is key to creating specific derivatives. [] This regioselective formylation, followed by oxidation, allows for the precise placement of carboxylic acid groups, which can then be further modified with different alkyl chains to tune the properties of the resulting liquid crystals. []
Q4: What analytical techniques are relevant to the study of 2,6,10-Trimethyltriphenylene and its derivatives?
A4: Various analytical techniques are crucial for characterizing 2,6,10-Trimethyltriphenylene and its derivatives. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compounds. [] Differential interference contrast microscopy can be used to observe the self-assembly behavior of the liquid crystalline derivatives. [] Further characterization might involve techniques like X-ray diffraction to study the arrangement of molecules within the liquid crystalline phase.
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